molecular formula C14H20N2O3 B2963422 N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 1207007-61-1

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2963422
CAS No.: 1207007-61-1
M. Wt: 264.325
InChI Key: NCZYGXQNHOMQSH-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide is an organic compound with a complex structure that includes both methoxyethyl and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 3-phenylpropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Oxalyl chloride: reacts with to form an intermediate.

  • This intermediate then reacts with 3-phenylpropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxyethyl and phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyethyl)-N2-(3-phenylpropyl)urea
  • N1-(2-methoxyethyl)-N2-(3-phenylpropyl)carbamate
  • N1-(2-methoxyethyl)-N2-(3-phenylpropyl)thiourea

Uniqueness

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide is unique due to its specific combination of methoxyethyl and phenylpropyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-11-10-16-14(18)13(17)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZYGXQNHOMQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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